molecular formula C20H21FN4O4 B2491381 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 1005297-93-7

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2491381
CAS RN: 1005297-93-7
M. Wt: 400.41
InChI Key: YAHLCPXYZPLGTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives involves multiple steps, starting from basic building blocks like L-tyrosine methyl ester or D-tyrosine ethyl ester. The use of coupling reagents such as EDCI/HOBt and intermediates like 5-fluorouracil-1-yl acetic acid is common. These methods yield compounds with potential selective anti-tumor activities, demonstrating the importance of stereochemistry in their biological functions (Xiong Jing, 2011).

Molecular Structure Analysis

Molecular structure analysis, often achieved through techniques like X-ray crystallography, reveals the spatial arrangement of atoms within a molecule and its electronic structure. The crystal structure of similar pyrimidine derivatives shows specific bonding patterns and molecular conformations, which are crucial for understanding their reactivity and interaction with biological targets (Xiaoqing Cai, Mao‐Lin Hu, Shilin Chen, 2006).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations, which modify their chemical structure and properties. These reactions are pivotal for tailoring the compounds' biological activities and physicochemical properties to enhance their efficacy and selectivity as therapeutic agents. The modification of functional groups or the introduction of new substituents can significantly alter their pharmacological profile (S. Tumkevičius, 1994).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystal structure, affect its stability, formulation, and bioavailability. For example, the synthesis and characterization of dihydropyrimidinones reveal high yields and specific physical properties, such as crystallinity and melting points, which are critical for their application in medicinal chemistry (Ni Shu-jing, 2004).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, is essential for developing effective and safe therapeutic agents. Studies on the chemical reactivity of pyrimidine derivatives towards amines and the formation of Schiff bases provide insights into their potential biological activities and mechanisms of action (O. Farouk, M. Ibrahim, N. M. El-Gohary, 2021).

Scientific Research Applications

  • Antitumor Activities : A study by Xiong Jing (2011) in "Chemistry World" synthesized derivatives of a similar compound, focusing on their antitumor activities. The synthesized compounds demonstrated selective anti-tumor activities, suggesting potential applications in cancer treatment (Xiong Jing, 2011).

  • Herbicidal Activity : Research conducted by Daoxin Wu et al. (2011) in the "Chinese Journal of Chemistry" involved designing and synthesizing derivatives with herbicidal activities. These compounds displayed effective herbicidal properties against dicotyledonous weeds (Wu et al., 2011).

  • Biased Signaling at Chemokine Receptors : A paper published in "Molecular Pharmacology" (2018) by Regine Brox et al. explored the biased signaling at CXC-motif chemokine receptor CXCR3 induced by negative allosteric modulators. This study is relevant to understanding the interaction of similar compounds with cell receptors, which could have implications in drug design (Brox et al., 2018).

  • Antimicrobial and Anti-proliferative Activities : Research by Asmaa M. Fahim et al. (2021) in the "Journal of Biomolecular Structure and Dynamics" synthesized novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives. These compounds showed antimicrobial activity and inhibited the growth of certain cancer cells (Fahim et al., 2021).

  • Cytotoxic Activity in Cancer Cell Lines : M. M. Al-Sanea et al. (2020) in the "Russian Journal of Organic Chemistry" conducted a study on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. One of the compounds showed significant inhibition of cancer cell growth in various cancer cell lines (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-8-6-7-13(21)9-14/h6-10H,4-5,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHLCPXYZPLGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide

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